An In-Depth Technical Guide to the Synthesis and Characterization of N-(2-cyanoethyl)glycine
An In-Depth Technical Guide to the Synthesis and Characterization of N-(2-cyanoethyl)glycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-cyanoethyl)glycine, a derivative of the simplest amino acid, glycine (B1666218), holds potential as a versatile building block in organic synthesis and drug discovery. Its structure incorporates a reactive nitrile group and a carboxylic acid moiety, making it a valuable precursor for the synthesis of various heterocyclic compounds and peptidomimetics. This technical guide provides a comprehensive overview of a plausible synthetic route to N-(2-cyanoethyl)glycine and details the analytical techniques for its thorough characterization. The information presented herein is intended to equip researchers with the fundamental knowledge required for the preparation and analysis of this compound.
Synthesis of N-(2-cyanoethyl)glycine
The synthesis of N-(2-cyanoethyl)glycine is most effectively achieved through the cyanoethylation of glycine. This reaction involves the Michael addition of the amino group of glycine to acrylonitrile (B1666552). The reaction is typically catalyzed by a base, which deprotonates the amino group, increasing its nucleophilicity.
Synthesis Pathway
The reaction proceeds via the nucleophilic attack of the glycine anion on the β-carbon of acrylonitrile, followed by protonation to yield the final product.
Caption: Synthesis of N-(2-cyanoethyl)glycine.
Experimental Protocol
This protocol is based on general procedures for the cyanoethylation of amino acids.
Materials:
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Glycine
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Acrylonitrile
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Triton B (40% solution in methanol)
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Distilled water
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Hydrochloric acid (HCl)
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Activated carbon
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycine (1.0 eq) in distilled water.
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Addition of Catalyst: To the stirred solution, add a catalytic amount of Triton B (e.g., 0.1 eq).
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Addition of Acrylonitrile: Slowly add acrylonitrile (1.1 eq) to the reaction mixture.
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Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: After completion of the reaction, cool the mixture to room temperature. Acidify the solution with dilute HCl to a pH of approximately 3-4.
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Purification:
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Decolorize the solution by adding activated carbon and stirring for 30 minutes, followed by filtration.
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Concentrate the filtrate under reduced pressure to obtain a crude solid.
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Recrystallize the crude product from a mixture of water and ethanol to yield pure N-(2-cyanoethyl)glycine.
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Drying: Dry the purified crystals in a vacuum oven.
Characterization of N-(2-cyanoethyl)glycine
A comprehensive characterization of the synthesized N-(2-cyanoethyl)glycine is essential to confirm its identity and purity. The following techniques are typically employed.
Physical and Chemical Properties
A summary of the key physical and chemical properties of N-(2-cyanoethyl)glycine is provided in the table below.
| Property | Value |
| Molecular Formula | C₅H₈N₂O₂ |
| Molecular Weight | 128.13 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 188-193 °C |
| CAS Number | 3088-42-4 |
| IUPAC Name | 2-(2-cyanoethylamino)acetic acid |
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the structure of N-(2-cyanoethyl)glycine.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
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¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
Expected NMR Data (in D₂O):
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Assignment |
| ~2.7 (t) | -CH₂-CN |
| ~3.0 (t) | -N-CH₂- |
| ~3.4 (s) | -N-CH₂-COOH |
IR spectroscopy is used to identify the functional groups present in N-(2-cyanoethyl)glycine.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3400-2500 (broad) | O-H stretch (carboxylic acid) |
| ~3300 (broad) | N-H stretch (secondary amine) |
| ~2250 | C≡N stretch (nitrile) |
| ~1730 | C=O stretch (carboxylic acid) |
| ~1600 | N-H bend (secondary amine) |
| ~1400 | C-N stretch |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Expected Mass Spectrometry Data (Electron Ionization):
| m/z | Assignment |
| 128 | [M]⁺ (Molecular ion) |
| 83 | [M - COOH]⁺ |
| 74 | [M - CH₂=CHCN]⁺ (from retro-Michael addition) |
| 54 | [CH₂=CHCN]⁺ |
Experimental Workflow for Characterization
Caption: Characterization workflow.
Conclusion
This technical guide outlines a reliable and straightforward approach for the synthesis and characterization of N-(2-cyanoethyl)glycine. The described experimental procedures and analytical data provide a solid foundation for researchers and scientists working with this versatile compound. The successful synthesis and thorough characterization of N-(2-cyanoethyl)glycine will enable its effective utilization in the development of novel pharmaceuticals and other advanced materials.
